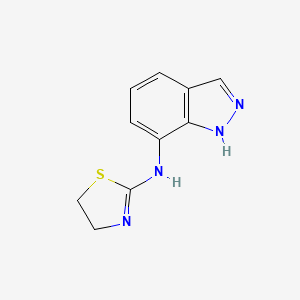
N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-7-amine, N-(4,5-dihydro-2-thiazolyl)- is a heterocyclic compound that features both an indazole and a thiazole ring Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-7-amine, N-(4,5-dihydro-2-thiazolyl)- can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and consecutive formation of C–N and N–N bonds without catalysts and solvents . For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N–N bond in DMSO under an O2 atmosphere, yielding a variety of 1H-indazoles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize byproduct formation.
Chemical Reactions Analysis
Types of Reactions
1H-Indazol-7-amine, N-(4,5-dihydro-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
1H-Indazol-7-amine, N-(4,5-dihydro-2-thiazolyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indazol-7-amine, N-(4,5-dihydro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of biological activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-Indazol-7-amine, N-(4,5-dihydro-2-thiazolyl)- is unique due to its combination of indazole and thiazole rings, which imparts distinct chemical and biological properties. This combination allows for a diverse range of interactions with biological targets, making it a valuable compound for medicinal chemistry and other scientific research applications.
Properties
CAS No. |
64166-82-1 |
|---|---|
Molecular Formula |
C10H10N4S |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
N-(1H-indazol-7-yl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N4S/c1-2-7-6-12-14-9(7)8(3-1)13-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,13)(H,12,14) |
InChI Key |
UKTVQDFDJWQOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC2=CC=CC3=C2NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


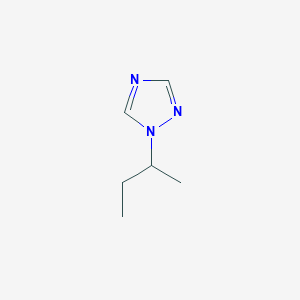
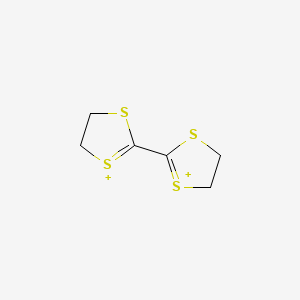
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
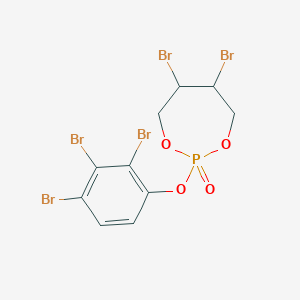


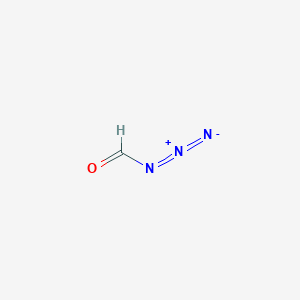
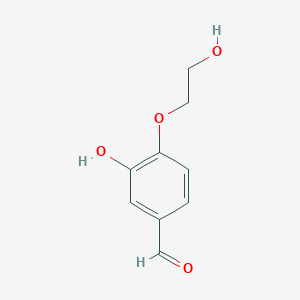
![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
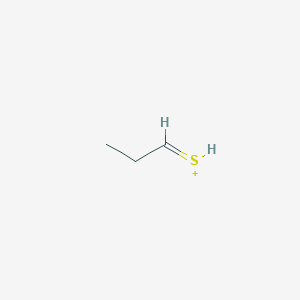
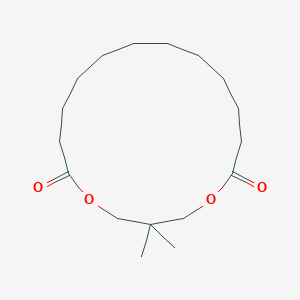
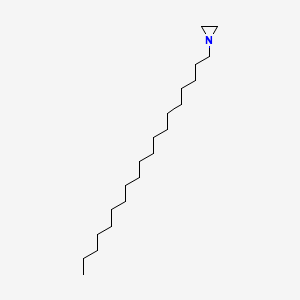
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
